molecular formula C21H15F3N2S B2989623 5-Methyl-4-phenyl-2-[5-[3-(trifluoromethyl)phenyl]thiophen-2-yl]-1H-imidazole CAS No. 2413887-20-2

5-Methyl-4-phenyl-2-[5-[3-(trifluoromethyl)phenyl]thiophen-2-yl]-1H-imidazole

Cat. No. B2989623
CAS RN: 2413887-20-2
M. Wt: 384.42
InChI Key: LIKIADYRJWKTIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves the introduction of trifluoromethyl groups into other molecules. This can be achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring. The trifluoromethyl group, phenyl group, and imidazole ring are likely key structural components .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse and complex, depending on the specific conditions and reactants involved. For example, the trifluoromethyl group could potentially undergo various reactions, such as substitution or addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Trifluoromethyl groups are known to bestow distinctive physical-chemical properties on the compounds they are part of .

Scientific Research Applications

Antioxidant Activity

Compounds related to thiazole have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole derivatives have been reported to have analgesic (pain-relieving) properties . This could potentially make them useful in the development of new pain medications.

Anti-inflammatory Activity

Thiazole compounds have also been found to have anti-inflammatory effects . This means they could potentially be used in the treatment of conditions characterized by inflammation.

Antimicrobial and Antifungal Activities

Thiazole and triazole derivatives have shown antimicrobial and antifungal activities . This suggests that they could be used in the development of new antimicrobial and antifungal drugs.

Antiviral Activity

Both thiazole and indole derivatives have demonstrated antiviral activities . This suggests potential applications in the treatment of viral infections.

Antitumor or Cytotoxic Activity

Thiazole derivatives have been found to have antitumor or cytotoxic activities . This suggests that they could be used in cancer treatment.

Neuroprotective Activity

Thiazole compounds have been found to have neuroprotective effects . This means they could potentially be used in the treatment of neurodegenerative diseases.

Xanthine Oxidase Inhibitory Activity

Some triazole derivatives have been found to inhibit xanthine oxidase, an enzyme involved in the metabolism of purines . This suggests potential applications in the treatment of gout and other conditions associated with high levels of uric acid.

Future Directions

The future directions for research on this compound could potentially involve further exploration of its synthesis, properties, and potential applications. Given the importance of trifluoromethyl groups in pharmaceutical and agrochemical compounds, this compound could potentially have interesting and useful properties that could be explored in future research .

properties

IUPAC Name

5-methyl-4-phenyl-2-[5-[3-(trifluoromethyl)phenyl]thiophen-2-yl]-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N2S/c1-13-19(14-6-3-2-4-7-14)26-20(25-13)18-11-10-17(27-18)15-8-5-9-16(12-15)21(22,23)24/h2-12H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKIADYRJWKTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2=CC=C(S2)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-phenyl-2-[5-[3-(trifluoromethyl)phenyl]thiophen-2-yl]-1H-imidazole

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